molecular formula C13H15N3O2 B7637995 N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

カタログ番号 B7637995
分子量: 245.28 g/mol
InChIキー: XQKUPANXGJNOCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as DMXAA or ASA404, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in a screen of natural products for anti-tumor activity and has since been studied extensively in preclinical and clinical trials.

作用機序

The mechanism of action of N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is not fully understood, but it is believed to involve activation of the immune system and induction of tumor necrosis. N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to activate the transcription factor NF-κB, which plays a key role in the immune response. This activation leads to the production of cytokines and chemokines, which attract immune cells to the tumor site. N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide also induces tumor necrosis by disrupting the blood supply to the tumor.
Biochemical and Physiological Effects
N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as the infiltration of immune cells into the tumor. N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide also induces tumor necrosis by disrupting the blood supply to the tumor. In addition, N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

実験室実験の利点と制限

One advantage of N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide as an anti-cancer agent is its ability to enhance the activity of other anti-cancer agents, such as radiation and chemotherapy. This makes it a potentially useful addition to combination therapy regimens. However, N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has also been shown to have limitations in its efficacy, with some tumors showing resistance to the drug. In addition, N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have toxicity in some animal models, which may limit its use in clinical trials.

将来の方向性

There are several potential future directions for N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide research. One area of interest is the development of new combination therapy regimens that include N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, which could help to identify patients who are likely to benefit from the drug. Finally, there is interest in the development of new analogs of N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide that may have improved efficacy and reduced toxicity.

合成法

The synthesis of N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves a series of steps starting from 2-amino-4-methylquinazoline. The amino group is first protected with a tert-butyloxycarbonyl (Boc) group, followed by reaction with ethyl chloroacetate to form the ethyl ester. The ethyl ester is then hydrolyzed to the carboxylic acid, which is converted to the acid chloride. The acid chloride is then reacted with dimethylamine to form N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide.

科学的研究の応用

N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied in preclinical and clinical trials as an anti-cancer agent. It has shown activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as radiation and chemotherapy.

特性

IUPAC Name

N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-14-11-7-5-4-6-10(11)13(18)16(9)8-12(17)15(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUPANXGJNOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。